![molecular formula C18H15N7O B2959927 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide CAS No. 2380079-49-0](/img/structure/B2959927.png)

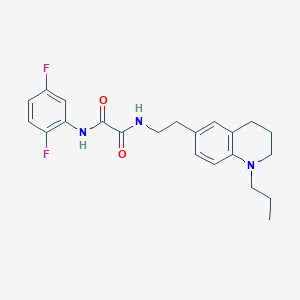

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

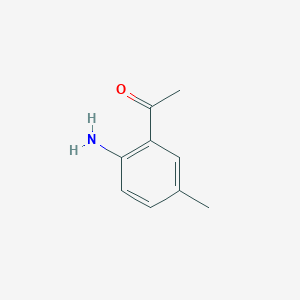

“N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide” is a chemical compound. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of related compounds involves the use of catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 . The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .Molecular Structure Analysis

The molecular structure of “N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide” and related compounds is characterized by an azetidine moiety at the C-2 position of the carbapenem skeleton . This structure is a key feature of a number of broad-spectrum β-lactam antibiotics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide” and related compounds are facilitated by the use of molecular iodine as a Lewis acid catalyst . The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .科学的研究の応用

Chemical Synthesis and Derivatives Creation

The synthesis of complex molecules, including derivatives of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide, is a fundamental aspect of medicinal chemistry and drug discovery. Such compounds are often designed to exhibit specific biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. For instance, enaminones have been used as key intermediates in the synthesis of substituted pyrazoles and pyridine derivatives, demonstrating potential in antitumor and antimicrobial applications (S. Riyadh, 2011).

Biological Activity Evaluation

The evaluation of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects is crucial in the development of new therapeutic agents. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing promising activity against certain cancer cell lines and potential in inflammation control (A. Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of novel synthesized compounds are vital in addressing the increasing resistance to existing antibiotics. Pyrimidine-azitidinone analogues, for example, have been shown to possess significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (M. Chandrashekaraiah et al., 2014).

Antibacterial Applications

The search for new antibacterial agents is ongoing, given the global challenge of antibiotic resistance. A novel antibacterial 8-chloroquinolone, featuring a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, has been discovered to exhibit extremely potent activities against both Gram-positive and Gram-negative bacteria, indicating the potential for the development of new antibacterial drugs (Y. Kuramoto et al., 2003).

Neuroinflammation and CNS Disorders

Compounds targeting central nervous system (CNS) disorders, including neuroinflammation, are of high interest. The development of PET agents for imaging of IRAK4 enzyme in neuroinflammation demonstrates the application of novel compounds in neuroscientific research, offering tools for the non-invasive study of microglial activity and neuroinflammation in vivo (Xiaohong Wang et al., 2018).

特性

IUPAC Name |

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O/c1-24(12-10-25(11-12)17-15(8-19)20-6-7-21-17)18(26)16-9-22-13-4-2-3-5-14(13)23-16/h2-7,9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUVUQSGCOSSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)

![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)